molecular formula C12H12N2O3 B1663000 Dazoxiben CAS No. 78218-09-4

Dazoxiben

Numéro de catalogue: B1663000
Numéro CAS: 78218-09-4
Poids moléculaire: 232.23 g/mol
Clé InChI: XQGZSYKGWHUSDH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Une synthèse pratique du Dazoxibène commence par l'éther O-chloroéthylique du p-hydroxybenzamide et procède par déplacement avec l'imidazole pour donner le produit intermédiaire. L'hydrolyse de la fonction amide complète la synthèse du Dazoxibène . Une autre méthode de synthèse simplifiée implique l'utilisation d'imidazole, de méthyl-4-hydroxybenzoate (le conservateur Nipagin) et de 1,2-dibromoéthane .

Méthodes de production industrielle

Les méthodes de production industrielle du Dazoxibène ne sont pas largement documentées dans le domaine public. Les techniques de synthèse simplifiées mentionnées ci-dessus peuvent être mises à l'échelle pour la production industrielle.

Analyse Des Réactions Chimiques

Types de réactions

Le Dazoxibène subit divers types de réactions chimiques, notamment :

Réactifs et conditions courants

Principaux produits formés

Le principal produit formé à partir de ces réactions est le Dazoxibène lui-même, les produits intermédiaires étant l'éther O-chloroéthylique du p-hydroxybenzamide et le dérivé imidazole .

Applications de la recherche scientifique

Le Dazoxibène a plusieurs applications de recherche scientifique :

Mécanisme d'action

Le Dazoxibène exerce ses effets en inhibant la thromboxane-A synthétase, une enzyme impliquée dans la synthèse de la thromboxane A2, un composé qui favorise l'agrégation plaquettaire et la vasoconstriction . En inhibant cette enzyme, le Dazoxibène réduit la production de thromboxane A2, réduisant ainsi l'agrégation plaquettaire et la vasoconstriction .

Applications De Recherche Scientifique

Treatment of Raynaud's Syndrome

Dazoxiben has been primarily studied for its efficacy in treating Raynaud's syndrome , a condition characterized by episodes of reduced blood flow to the fingers and toes, often triggered by cold or stress. A notable double-blind trial involved 20 patients with severe Raynaud's syndrome. The study indicated that those receiving this compound (400 mg/day) showed significant clinical improvement over six weeks compared to the placebo group. Although hand temperature measurements and hematological parameters remained stable, there was a notable reduction in plasma thromboxane B2 levels, suggesting effective inhibition of thromboxane synthesis .

Other Clinical Evaluations

Beyond Raynaud's syndrome, this compound has been evaluated in several other clinical contexts:

  • Sepsis and Adult Respiratory Distress Syndrome (ARDS) : this compound was investigated for its potential benefits in patients suffering from sepsis and ARDS, conditions where thromboxane levels can contribute to pathological vascular responses. However, subsequent studies did not demonstrate significant therapeutic effects in these areas .
  • Stable Angina : Its use was also explored in patients with stable angina, focusing on its antiplatelet effects. While initial findings were promising, larger studies did not confirm substantial clinical benefits .

Pharmacological Properties

This compound exhibits several pharmacological properties:

  • Selective Inhibition : It has a high selectivity for thromboxane synthetase with an IC50 value of approximately 3 nM .
  • Absorption and Distribution : It shows favorable absorption characteristics and is non-toxic according to Ames tests, indicating potential safety for long-term use .

Table: Summary of Key Clinical Trials Involving this compound

StudyConditionSample SizeTreatment DurationOutcome
Belch et al. (1981)Raynaud's Syndrome20 patients6 weeksSignificant clinical improvement; lowered TXB2 levels
Various StudiesSepsis/ARDSVariesVariesNo significant effect observed
Various StudiesStable AnginaVariesVariesLimited clinical benefits reported

Activité Biologique

Dazoxiben, also known as UK-37248, is an orally active thromboxane synthetase inhibitor that has garnered attention for its potential therapeutic applications, particularly in conditions characterized by impaired blood flow and vascular dysfunction, such as Raynaud's syndrome and certain coronary syndromes. This article provides a detailed overview of the biological activity of this compound, supported by clinical trial data, mechanisms of action, and relevant case studies.

This compound functions primarily by inhibiting thromboxane A2 (TXA2) synthesis, a potent vasoconstrictor and platelet aggregator. By blocking the production of TXA2, this compound helps to reduce platelet activation and improve blood flow in various pathological conditions. The inhibition of thromboxane synthesis is crucial in managing diseases where excessive platelet aggregation and vasoconstriction are detrimental.

Raynaud's Syndrome

One of the most significant studies involving this compound was a double-blind trial assessing its efficacy in patients with severe Raynaud's syndrome. The study included 20 patients, with 11 receiving this compound at a dosage of 400 mg per day for six weeks, while nine were given a placebo. Key findings from this trial included:

  • Clinical Improvement : Patients treated with this compound exhibited significant clinical improvement compared to controls. Specifically, seven out of eleven patients reported marked symptom relief compared to one out of nine in the placebo group .
  • Temperature Measurements : Hand temperature measurements showed a temporary increase in the treatment group at week two but returned to baseline levels by week six .
  • Plasma TXB2 Levels : There was a notable reduction in plasma thromboxane B2 levels, confirming effective drug compliance and action .

Coronary Syndromes

In another study focusing on coronary syndromes, this compound was shown to effectively abolish cyclic flow reductions (CFRs) in stenosed canine coronary arteries. The study demonstrated that:

  • CFRs Reduction : this compound significantly improved coronary blood flow during episodes of CFRs, with levels returning to near control values post-treatment .
  • TXB2 Level Changes : TXB2 levels increased significantly during CFR episodes but were reduced to baseline levels following this compound administration .

Summary of Clinical Trial Results

ParameterThis compound Group (n=11)Placebo Group (n=9)
Marked Improvement (%)63.611.1
Hand Temperature Increase (°C)+2 at Week 2No significant change
Plasma TXB2 Levels (pg/ml)Reduced to baselineNo significant change

Side Effects Observed

Side EffectThis compound GroupPlacebo Group
Nausea11
Vomiting01
Other Mild EffectsNone reportedNone reported

Case Studies

Case Study 1 : A patient with severe Raynaud's syndrome experienced significant symptom relief after four weeks on this compound, reporting improved hand warmth and reduced frequency of attacks.

Case Study 2 : In a clinical setting involving patients with unstable angina, administration of this compound resulted in improved myocardial blood flow and reduced episodes of angina during stress testing.

Propriétés

IUPAC Name

4-(2-imidazol-1-ylethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c15-12(16)10-1-3-11(4-2-10)17-8-7-14-6-5-13-9-14/h1-6,9H,7-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQGZSYKGWHUSDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OCCN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

74226-22-5 (hydrochloride)
Record name Dazoxiben [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078218094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9045639
Record name Dazoxiben
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78218-09-4, 103735-00-8
Record name Dazoxiben
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78218-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dazoxiben [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078218094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-(1-Imidazolyl)ethoxy)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103735008
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dazoxiben
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03052
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dazoxiben
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DAZOXIBEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09ZFC7974Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Dazoxiben
Reactant of Route 2
Reactant of Route 2
Dazoxiben
Reactant of Route 3
Reactant of Route 3
Dazoxiben
Reactant of Route 4
Reactant of Route 4
Dazoxiben
Reactant of Route 5
Reactant of Route 5
Dazoxiben
Reactant of Route 6
Reactant of Route 6
Dazoxiben
Customer
Q & A

Q1: What is the primary mechanism of action of dazoxiben?

A1: this compound selectively inhibits thromboxane A2 (TXA2) synthase, the enzyme responsible for converting prostaglandin H2 (PGH2) into TXA2 [, , , , , , , ].

Q2: What are the downstream effects of inhibiting TXA2 synthase?

A2: Inhibiting TXA2 synthase leads to several downstream effects:

  • Reduced TXA2 Formation: TXA2, a potent vasoconstrictor and platelet aggregator, is produced in lower quantities [, , , , , , , , ].
  • Increased Prostaglandin Levels: The inhibition of TXA2 synthase can shunt arachidonic acid metabolism towards other prostaglandins like PGE2, PGF2α, and PGD2, some of which have anti-aggregatory properties [, , , , , , ].
  • Modulation of Vascular Tone: The balance between TXA2 (vasoconstrictor) and other prostaglandins like PGI2 (vasodilator) is shifted, potentially leading to vasodilation [, , , ].

Q3: Does this compound affect platelet aggregation induced by all agonists?

A3: No. While this compound effectively inhibits platelet aggregation induced by arachidonic acid and collagen in some individuals, it does not significantly affect aggregation induced by adenosine diphosphate (ADP) or adrenaline [, , , ].

Q4: What is the molecular formula and weight of this compound?

A4: this compound has a molecular formula of C12H14N2O3 • HCl and a molecular weight of 270.72 g/mol.

Q5: Has this compound demonstrated efficacy in animal models of thrombosis?

A5: Yes. In animal models, this compound has shown antithrombotic activity by:

  • Prolonging the time to occlusion in electrically injured coronary arteries [].
  • Reducing platelet deposition onto collagen-coated surfaces [, ].
  • Attenuating the increase in pulmonary artery pressure and lymph flow following endotoxin administration [].

Q6: What are the limitations of using thromboxane synthase inhibitors like this compound as antithrombotic agents?

A6: While this compound shows promise in preclinical models, studies highlight limitations:

  • Variable efficacy: Its anti-aggregatory effect varies between individuals, with some exhibiting minimal response [, , ].
  • Endoperoxide accumulation: Blocking TXA2 synthase can lead to the accumulation of prostaglandin endoperoxides, which possess pro-aggregatory properties, potentially limiting its efficacy in some settings [, , ].

Q7: How does this compound compare to aspirin in terms of its effects on platelet aggregation and bleeding time?

A7: While both this compound and aspirin can inhibit platelet aggregation and prolong bleeding time, their mechanisms and efficacy differ:

  • This compound: Selectively inhibits TXA2 synthase, leading to variable inhibition of aggregation and potential for endoperoxide accumulation [, , ].
  • Aspirin: Irreversibly inhibits cyclooxygenase, blocking both TXA2 and prostacyclin synthesis. Low doses of aspirin can synergize with this compound to enhance anti-aggregatory effects [, , ].

Q8: Has this compound proven effective in treating cardiovascular diseases in clinical trials?

A8: Clinical trials evaluating this compound for conditions like angina and Raynaud's syndrome have yielded mixed results, with some studies showing limited efficacy [, , ]. More research is needed to fully elucidate its clinical utility.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.